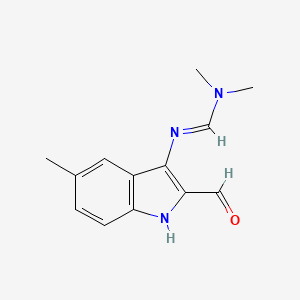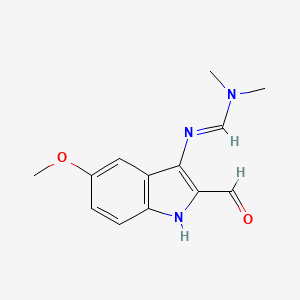
3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one
Descripción general
Descripción
3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one is an organic compound with the molecular formula C15H18BrNO. This compound is a derivative of indole, a structure known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amine group, while oxidation can produce a ketone or carboxylic acid derivative .
Aplicaciones Científicas De Investigación
3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and indole moiety play crucial roles in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, such as those involved in cell proliferation or apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-1-methyl-1H-indole: Another brominated indole derivative with similar chemical properties.
3-bromo-1H-indole: A simpler brominated indole with fewer methyl groups.
1-bromo-2-methyl-1H-indole: A positional isomer with the bromine atom at a different location on the indole ring.
Uniqueness
3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-bromo-2-methyl-1-(1,2,5-trimethylindol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-9-5-6-13-12(7-9)14(11(3)17(13)4)15(18)10(2)8-16/h5-7,10H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWXRPAUPDMJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C(=O)C(C)CBr)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)
![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)






![ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B3082743.png)
![methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B3082747.png)
![methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B3082754.png)


